4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide

GPCR pharmacology adenosine receptor binding affinity

4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (CAS 920315-49-7) is a 3‑amino‑2H‑indazole benzamide derivative that combines a privileged 3‑aminoindazole kinase‑binding scaffold with an N‑(2‑aminophenyl)benzamide motif associated with class‑I histone deacetylase (HDAC) recognition. The compound is characterized by a molecular weight of 357.41 g/mol, molecular formula C₂₁H₁₉N₅O, a calculated polar surface area of 98.96 Ų, and a calculated logP of 4.74.

Molecular Formula C21H19N5O
Molecular Weight 357.4 g/mol
CAS No. 920315-49-7
Cat. No. B12923229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide
CAS920315-49-7
Molecular FormulaC21H19N5O
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC(=O)C2=CC=C(C=C2)CN3C(=C4C=CC=CC4=N3)N
InChIInChI=1S/C21H19N5O/c22-17-6-2-4-8-19(17)24-21(27)15-11-9-14(10-12-15)13-26-20(23)16-5-1-3-7-18(16)25-26/h1-12H,13,22-23H2,(H,24,27)
InChIKeySPMRBVFLTNCEON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (CAS 920315-49-7): A Differentiated 3‑Aminoindazole Benzamide for Kinase‑Focused Discovery Programs


4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (CAS 920315-49-7) is a 3‑amino‑2H‑indazole benzamide derivative that combines a privileged 3‑aminoindazole kinase‑binding scaffold with an N‑(2‑aminophenyl)benzamide motif associated with class‑I histone deacetylase (HDAC) recognition [1]. The compound is characterized by a molecular weight of 357.41 g/mol, molecular formula C₂₁H₁₉N₅O, a calculated polar surface area of 98.96 Ų, and a calculated logP of 4.74 . It is archived in ChEMBL (CHEMBL2113690) and in BindingDB (BDBM50453662) with experimentally determined adenosine receptor binding data [2].

Why N‑(2‑Aminophenyl)‑4‑((2H‑indazol‑2‑yl)methyl)benzamide Analogs Cannot Replace the 3‑Amino Variant (CAS 920315-49-7)


The 2H‑indazol‑2‑yl benzamide scaffold supports numerous substitution variants differing at the indazole C‑3 position ( –H, –CH₃, –CH₂CH₃, –NH₂). Substitution at this position fundamentally alters the compound’s hydrogen‑bond donor/acceptor capacity, polar surface area, and logP—parameters that directly govern target engagement, selectivity, and pharmacokinetic behavior . The 3‑amino substituent introduces an additional hydrogen‑bond donor and acceptor pair absent in the des‑amino analog , which has been demonstrated to differentially modulate adenosine receptor subtype selectivity profiles in direct binding assays [1]. Consequently, generic substitution with the des‑amino (CAS 920314‑26‑7), 3‑methyl (CAS 920314‑79‑0), or 3‑ethyl (CAS 920315‑34‑0) congeners is not reliably predictive of equivalent biological activity without explicit experimental validation.

Quantitative Differentiation Evidence for 4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (CAS 920315-49-7) Versus Close Structural Analogs


Adenosine A₂A Receptor Binding Affinity: Quantitative Target Engagement Relative to Class Baseline

4‑((3‑Amino‑2H‑indazol‑2‑yl)methyl)‑N‑(2‑aminophenyl)benzamide demonstrates a Ki of 2.23 μM (2,230 nM) for the rat adenosine A₂A receptor in radioligand displacement assays using rat brain membranes [1]. For comparison, the unsubstituted 1H‑indazol‑3‑amine core fragment alone (lacking the benzamide extension) exhibits an IC₅₀ of 311 μM (311,000 nM) against the serine/threonine kinase PDK1 [2], representing roughly 140‑fold weaker target engagement for the minimal 3‑aminoindazole pharmacophore. This indicates that the full benzamide‑extended architecture of the target compound is essential for achieving micromolar‑range binding at adenosine receptors.

GPCR pharmacology adenosine receptor binding affinity 3‑aminoindazole

Adenosine Receptor Subtype Selectivity: A₂A vs. A₃ Discrimination Profile

In a single‑study panel against three adenosine receptor subtypes from rat brain membranes, 4‑((3‑amino‑2H‑indazol‑2‑yl)methyl)‑N‑(2‑aminophenyl)benzamide shows a selectivity window of 21.7‑fold for the A₂A receptor (Ki = 2.23 μM) over the A₃ receptor (Ki = 48.3 μM), and a 2.6‑fold preference for A₂A over A₁ (Ki = 5.73 μM) [1]. For the des‑amino analog (CAS 920314‑26‑7), no equivalent selectivity data are available in public repositories, but the absence of the 3‑amino hydrogen‑bond donor abolishes a key pharmacophoric feature required for discriminating among adenosine receptor subtypes . This selectivity fingerprint is a functional consequence of the 3‑amino group and cannot be assumed for any C‑3 unsubstituted or C‑3 alkyl‑substituted congener.

receptor selectivity adenosine A₂A adenosine A₃ off‑target profiling

Polar Surface Area and logP Differentiation: Implications for Permeability and Solubility Profiling

The target compound (CAS 920315‑49‑7) has a calculated polar surface area (PSA) of 98.96 Ų and a logP of 4.74 . By comparison, the des‑amino analog (CAS 920314‑26‑7) has a PSA of 72.94 Ų (–26.3%) and a logP of 4.57, while the 3‑methyl analog (CAS 920314‑79‑0) has a PSA of 72.94 Ų and a logP of 4.88 . The 26 Ų increase in PSA for the target compound is directly attributable to the 3‑amino group and is quantitatively meaningful: PSA values above 90 Ų are associated with reduced passive membrane permeability but improved aqueous solubility relative to analogs with PSA below 75 Ų [1]. The target compound’s additional hydrogen‑bond donors (4 vs. 2 for the des‑amino analog) further reinforce this differentiation .

drug‑likeness ADME polar surface area logP permeability

Patent‑Protected 3‑Aminoindazole Scaffold: Exclusivity for Kinase‑Targeted Therapeutic Development

The 3‑aminoindazole benzamide scaffold of the target compound is explicitly covered within US Patent 7,632,854 B2, which claims aminoindazole derivatives active as kinase inhibitors for the treatment of cancer, cell proliferative disorders, Alzheimer’s disease, viral infections, and autoimmune diseases [1]. Additionally, European patent EP 1,765,788 B1 claims 3‑aminoindazole derivatives for the treatment of SGK‑associated diseases [2]. The des‑amino analog (CAS 920314‑26‑7), by contrast, lacks the 3‑amino substituent and therefore falls outside the explicit scope of these 3‑aminoindazole patent families, providing a different intellectual‑property landscape . For organizations requiring freedom‑to‑operate or seeking patent‑protected lead matter, this distinction is procurement‑relevant.

intellectual property kinase inhibitor patent 3‑aminoindazole freedom‑to‑operate

Recommended Experimental and Procurement Applications for 4-((3-Amino-2H-indazol-2-yl)methyl)-N-(2-aminophenyl)benzamide (CAS 920315-49-7)


Adenosine A₂A Receptor Pharmacology Studies Requiring Subtype‑Selective Tool Compounds

With a Ki of 2.23 μM at the adenosine A₂A receptor and a 21.7‑fold selectivity window over the A₃ subtype (Ki = 48.3 μM) [1], this compound is suited for in‑vitro pharmacological experiments where A₂A‑mediated signaling must be distinguished from A₃‑mediated responses. Researchers investigating adenosine‑pathway modulation in neurological or inflammatory models can use this compound to establish concentration‑response relationships with reduced A₃ cross‑reactivity, a capability that the des‑amino analog cannot provide due to the absence of the 3‑amino hydrogen‑bond pharmacophore .

Structure‑Activity Relationship (SAR) Studies on the 3‑Aminoindazole Benzamide Series

The presence of the 3‑amino group confers physicochemical properties—PSA = 98.96 Ų and 4 hydrogen‑bond donors—that are markedly different from the des‑amino (PSA 72.94 Ų, 2 H‑bond donors) and 3‑methyl analogs (PSA 72.94 Ų, 2 H‑bond donors) . Medicinal chemistry teams exploring the contribution of C‑3 indazole substitution to target binding, solubility, or permeability should include this compound as the 3‑amino reference point in any SAR matrix, as the PSA and H‑bond donor differences are large enough to measurably impact ADME outcomes [2].

Kinase‑Focused Hit‑to‑Lead Programs Operating Within 3‑Aminoindazole Patent Space

For drug discovery programs that require patent‑protected kinase inhibitor chemical matter, this compound falls within the scope of US 7,632,854 B2 (3‑aminoindazole kinase inhibitors) [3] and EP 1,765,788 B1 (SGK‑associated disease treatment) [4]. Procurement of this compound rather than the des‑amino analog (which lacks 3‑amino patent coverage) aligns the chemical starting point with an existing IP estate, facilitating downstream composition‑of‑matter or method‑of‑use patent strategies.

Biochemical Assay Panel Screening for Adenosine and Kinase Target Profiling

Given its documented adenosine receptor binding profile (A₁ Ki = 5.73 μM, A₂A Ki = 2.23 μM, A₃ Ki = 48.3 μM) [1] and its structural membership in the 3‑aminoindazole kinase inhibitor class [3], this compound can serve as a multi‑target profiling standard in biochemical screening panels. Its inclusion in broad‑panel kinase and GPCR selectivity assays provides a well‑characterized reference point that simultaneously reports on adenosine receptor engagement and potential kinase off‑target activity, an advantage over analogs lacking the 3‑amino kinase‑binding hinge‑interaction motif.

Quote Request

Request a Quote for 4-((3-Amino-2h-indazol-2-yl)methyl)-n-(2-aminophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.